
1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using readily available starting materials. For example, the reaction of alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol are common methods used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the central nervous system . This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist activity.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent receptor binding properties.
Uniqueness
1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride stands out due to its unique ethyl substitution on the pyridine ring, which can influence its binding affinity and selectivity towards specific receptors. This structural modification can result in distinct pharmacological profiles compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C11H19Cl2N3 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
1-(5-ethylpyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-10-3-4-11(13-9-10)14-7-5-12-6-8-14;;/h3-4,9,12H,2,5-8H2,1H3;2*1H |
Clave InChI |
INVMEWKWBQGKBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


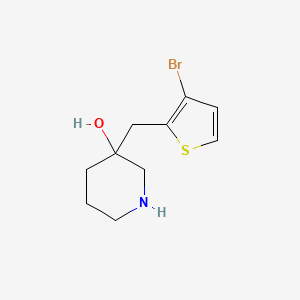
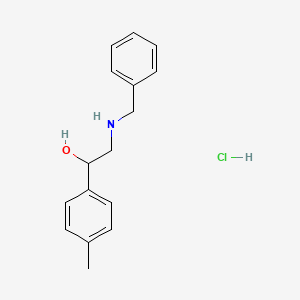
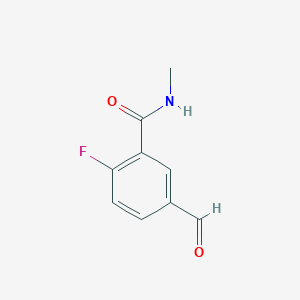
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)



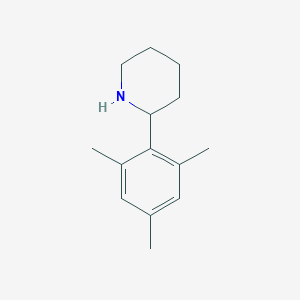
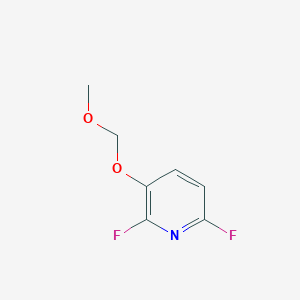
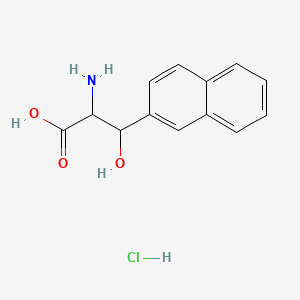
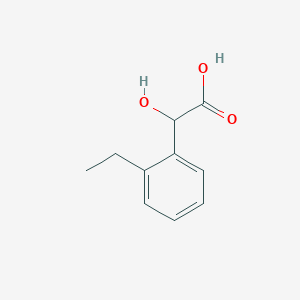
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)


